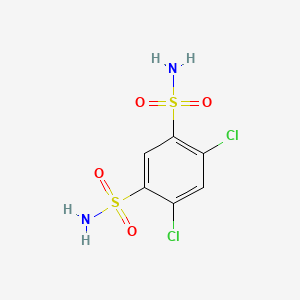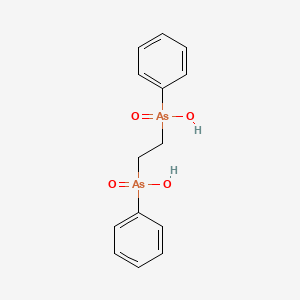
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two bromophenyl groups attached to a disilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane can be synthesized through a multi-step process involving the reaction of 4-bromophenylmagnesium bromide with dichlorotetramethyldisilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The disilane core can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrosilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically performed in anhydrous solvents like tetrahydrofuran (THF) under inert conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include silanol or siloxane compounds.
Reduction Reactions: Products include hydrosilane derivatives.
Scientific Research Applications
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Organic Synthesis: Serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic chemistry.
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the disilane core. The bromine atoms can undergo nucleophilic substitution, while the disilane core can participate in oxidation and reduction reactions. These reactions enable the compound to form a wide range of derivatives with diverse chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with chlorine atoms instead of bromine.
1,2-Bis(4-fluorophenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with fluorine atoms instead of bromine.
1,2-Bis(4-methylphenyl)-1,1,2,2-tetramethyldisilane: Similar structure but with methyl groups instead of bromine.
Uniqueness
1,2-Bis(4-bromophenyl)-1,1,2,2-tetramethyldisilane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atoms make it more suitable for certain substitution reactions, providing access to a broader range of derivatives.
Properties
CAS No. |
10536-63-7 |
|---|---|
Molecular Formula |
C16H20Br2Si2 |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[(4-bromophenyl)-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,15-9-5-13(17)6-10-15)20(3,4)16-11-7-14(18)8-12-16/h5-12H,1-4H3 |
InChI Key |
LSYGUHRKZBJLPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Br)[Si](C)(C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
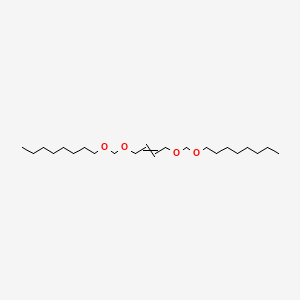
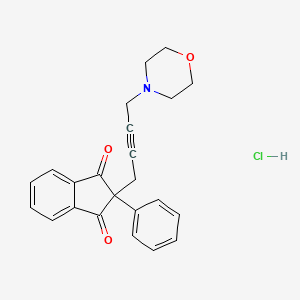
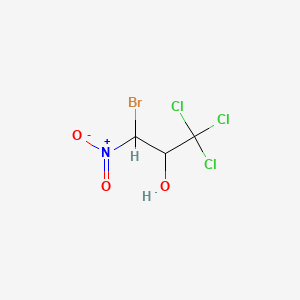

![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
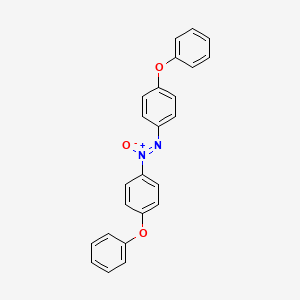
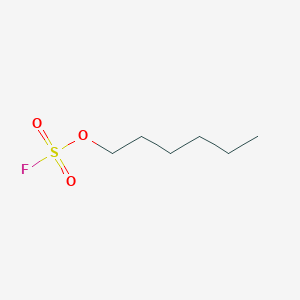

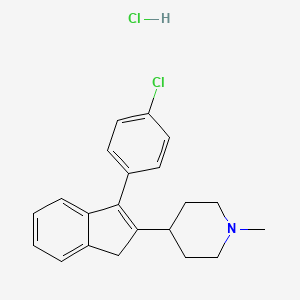
![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)

